Product packaging for 2-Butoxyhex-1-ene(Cat. No.:CAS No. 85829-43-2)

2-Butoxyhex-1-ene

Cat. No.: B14427554
CAS No.: 85829-43-2
M. Wt: 156.26 g/mol
InChI Key: LJHMKPNRUJMACP-UHFFFAOYSA-N
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Description

2-Butoxyhex-1-ene is a mono-substituted alkene derivative that incorporates an ether functional group, making it a compound of interest in various synthetic organic chemistry applications. Its structure suggests potential use as a versatile intermediate, particularly in polymerization reactions where it could act as a co-monomer to introduce alkene and ether functionalities into polymer chains . Researchers may also utilize this compound in studies of regioselective addition reactions, such as hydrohalogenation, to explore reaction mechanisms and the formation of ether-containing products . The butoxy chain is expected to influence the compound's physicochemical properties, including its solubility and boiling point. This product is intended for research purposes as a chemical building block and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B14427554 2-Butoxyhex-1-ene CAS No. 85829-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85829-43-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-butoxyhex-1-ene

InChI

InChI=1S/C10H20O/c1-4-6-8-10(3)11-9-7-5-2/h3-9H2,1-2H3

InChI Key

LJHMKPNRUJMACP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)OCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Butoxyhex 1 Ene and Its Analogues

Catalytic Strategies for Vinylic Ether Formation

The advent of transition metal catalysis has revolutionized the synthesis of vinyl ethers, offering milder reaction conditions and enhanced selectivity compared to classical methods. diva-portal.org Catalytic approaches are central to the efficient construction of the carbon-oxygen double bond characteristic of these molecules.

Gold-Catalyzed Cyclization and Etherification Routes

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis due to the unique ability of cationic gold(I) complexes to act as soft π-acids, effectively activating alkynes and allenes towards nucleophilic attack. beilstein-journals.org This reactivity is particularly relevant for the synthesis of vinyl ethers.

One notable application is the gold-catalyzed cyclization of 1,5-diynes with ketones, which can serve as both reagent and solvent, to yield a variety of substituted vinyl ethers under mild conditions. nih.gov The regioselectivity of these cyclizations is typically governed by the substitution pattern of the diyne substrate. However, solvent-controlled switching of regioselectivity has been observed, allowing for either 6-endo-dig or 5-endo-dig cyclization pathways. nih.gov For instance, gold-catalyzed reactions of 1,6-enynes can proceed via cycloisomerization to produce cyclic ethers. frontiersin.org

Furthermore, the intermolecular O-vinylation of cyclic 1,3-diketones with unactivated alkynes has been successfully achieved using gold(I) catalysis. beilstein-journals.org This method provides direct access to vinyl ethers and has been shown to be tolerant of a range of alkyne substrates, affording good to excellent yields. The addition of a catalytic amount of copper triflate can be crucial in promoting this transformation. beilstein-journals.org

Table 1: Examples of Gold-Catalyzed Vinyl Ether Synthesis

Reactants Catalyst System Product Type Yield (%) Reference
1,5-Diyne, Ketone Gold(I) complex Substituted vinyl ether 32-78 researchgate.netnih.gov
Cyclic 1,3-Diketone, Alkyne Gold(I) complex, Copper triflate O-Vinyl ether Good to Excellent beilstein-journals.org
1,6-Enyne Gold(I) complex Cyclic ether - frontiersin.org

Ruthenium-Catalyzed Transetherification Methodologies

Ruthenium catalysts offer a versatile platform for the synthesis of vinyl ethers through transetherification reactions. These methods are particularly valuable when dealing with substrates containing acid-sensitive functional groups. A water-soluble ruthenium allenylidene complex, for example, has been shown to catalyze the selective transformation of substituted linear and cyclic vinyl ethers with methanol (B129727) under mild, non-acidic conditions to produce acetals. ual.es When the reaction is conducted in a biphasic chloroform/water system, aldehydes and ketones are the resulting products. ual.es

This catalytic system is highly specific for vinyl ethers, leaving other ether types such as diallyl, diethyl, and dibenzyl ethers unreacted. ual.es The reaction conditions are typically mild, with temperatures around 47°C. ual.es Ruthenium(II) complexes have also been employed in the tandem isomerization/Claisen rearrangement of diallyl ethers to produce γ,δ-unsaturated aldehydes, a process that involves an intermediate allyl vinyl ether. pitt.eduuniovi.es

Table 2: Ruthenium-Catalyzed Reactions of Vinyl Ethers

Substrate Reagents Catalyst Product Conditions Reference
Substituted Vinyl Ethers Methanol [{RuCl(µ-Cl)(C=C=CPh2)(TPPMS)2}2]Na4 Acetals 47°C, Monophasic ual.es
Substituted Vinyl Ethers Chloroform/Water [{RuCl(µ-Cl)(C=C=CPh2)(TPPMS)2}2]Na4 Aldehydes/Ketones 47°C, Biphasic ual.es
Diallyl Ethers NaOH [RuCl2{η6-C6H5CH2CH2CH2OH}{P(OEt)3}] γ,δ-Unsaturated Aldehydes 100°C, Water uniovi.es

Transition Metal-Mediated Carbon-Oxygen Bond Formation

A variety of transition metals, including palladium, copper, and iron, have been utilized to mediate the formation of the crucial C-O bond in vinyl ethers. researchgate.net These methods often involve the cross-coupling of vinyl halides or related species with alcohols or phenols. For instance, CuI-catalyzed coupling of vinyl halides and phenols can occur at moderate temperatures (60-90 °C) with the aid of an N,N-dimethylglycine hydrochloride additive to produce vinyl aryl ethers in good yields. researchgate.net

Palladium catalysis is also prominent in this area. The reaction of 5-methoxycarbonyloxy-3-pentyn-1-ol with phenols in the presence of a palladium catalyst yields phenoxy-substituted 2,3-dihydrofurans. researchgate.net Furthermore, iridium complexes have shown utility in the transvinylation reactions for the preparation of vinyl ethers. researchgate.net Iron(III) triflate has been identified as an inexpensive and environmentally friendly catalyst for the direct etherification of alcohols, which can be adapted for the synthesis of certain types of ethers. researchgate.net The activation of C-H and C-O bonds in vinyl ethers by diiridium complexes provides fundamental insights into potential catalytic cycles for vinyl ether synthesis. mdpi.com

Chemoselective Approaches to Unsaturated Ether Synthesis

Chemoselective methods are critical for the synthesis of unsaturated ethers in the presence of other reactive functional groups. These approaches often rely on classical named reactions or carefully controlled elimination pathways.

Favorskii–Shostakovskii Reaction and its Mechanistic Nuances

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that typically leads to carboxylic acid derivatives. adichemistry.comwikipedia.orgnumberanalytics.compurechemistry.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. adichemistry.comwikipedia.org When an alkoxide is used as the base, the product is an ester, and when an amine is used, an amide is formed. adichemistry.comwikipedia.org This reaction is particularly noted for the ring contraction that occurs with cyclic α-halo ketones. adichemistry.comwikipedia.org

The mechanism involves the formation of an enolate on the side of the ketone away from the halogen. This enolate then undergoes intramolecular nucleophilic substitution to form the cyclopropanone intermediate. adichemistry.com The subsequent nucleophilic attack by the base (e.g., alkoxide) and ring-opening of the cyclopropanone leads to the final ester product. The direction of ring-opening is dictated by the formation of the more stable carbanion. adichemistry.com While not a direct synthesis of a simple acyclic vinyl ether like 2-butoxyhex-1-ene, the principles of base-catalyzed rearrangement and nucleophilic attack are fundamental in organic synthesis.

Elimination Reactions for the Construction of Alkene-Ether Linkages

Elimination reactions are a fundamental strategy for creating the double bond found in vinyl ethers. researchgate.net These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. The two most common types of elimination reactions are dehydrohalogenation (loss of HX) and dehydration (loss of water). openstax.org

Dehydrohalogenation is typically achieved by treating an appropriate substrate, such as a halo-ether, with a strong base. openstax.orgiitk.ac.in The dehydration of alcohols, on the other hand, is usually carried out by treatment with a strong acid at high temperatures. openstax.orglibretexts.org The mechanism can be either E1 or E2, depending on the substrate and reaction conditions. For primary alcohols, the E2 mechanism is common, while secondary and tertiary alcohols tend to react via an E1 mechanism. libretexts.org In the context of synthesizing a vinyl ether like this compound, a potential route could involve the elimination from a β-haloether or the dehydration of a hemiacetal or related alcohol precursor under controlled conditions to favor the formation of the desired alkene-ether linkage. openstax.orglibretexts.org

Vinyl Exchange Reactions in Ether Synthesis

Vinyl exchange reactions, also known as transvinylation, represent a significant method for the synthesis of vinyl ethers. These reactions typically involve the transfer of a vinyl group from a readily available vinyl ether to an alcohol. Recent advancements have demonstrated a formal exchange reaction between internal α-methylene ketones and vinyl ethers, which provides a novel, single-step route to new vinyl ethers under mild conditions. csic.es This process is often catalyzed by inexpensive and reusable solid acid catalysts. csic.es

A variety of solid acid catalysts have proven effective in promoting this exchange reaction. The efficiency of these catalysts can vary depending on the specific substrates used.

Table 1: Catalysts for the Formal Exchange Reaction between Ketones and Vinyl Ethers

CatalystCatalyst TypeReaction ConditionsTypical YieldSource
Amberlyst A16Sulfonic acid resinRoom Temperature, Batch or FlowGood to Excellent csic.esthieme-connect.com
Montmorillonite K10ClayRoom Temperature, BatchModerate to Good csic.esthieme-connect.com
Zeolite HYZeoliteRoom Temperature, BatchGood (e.g., 82%) thieme-connect.com
Nafion SAC-13Perfluorinated sulfonic acid resinRoom Temperature, BatchExcellent thieme-connect.com

Historically, mercuric acetate (B1210297) has also been used to catalyze the exchange reaction between an alcohol (like hexyl alcohol) and a vinyl ether, although this method can be complicated by co-distillation of the alcohol and the product ether. nasa.gov

Formation via Sigmatropic and Rearrangement Reactions

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular, concerted fashion. numberanalytics.com These reactions are powerful tools in organic synthesis for creating complex structures with high stereoselectivity. numberanalytics.com

The Claisen rearrangement is a canonical libretexts.orglibretexts.org-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating or in the presence of a Lewis acid. byjus.comjove.com Discovered by Rainer Ludwig Claisen in 1912, this reaction was the first recorded example of a libretexts.orglibretexts.org-sigmatropic rearrangement. byjus.com The reaction is thermally driven and irreversible, favored by the formation of a stable carbonyl C=O bond. wikipedia.orgnrochemistry.com

The mechanism is a concerted pericyclic process that proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation. jove.comwikipedia.orgimperial.ac.uk This concerted nature ensures high stereoselectivity, transferring chirality from the reactant to the product. organic-chemistry.org

The general transformation can be depicted as:

Reactant : Allyl vinyl ether

Transition State : A cyclic, six-membered ring involving six electrons. libretexts.org

Product : A γ,δ-unsaturated aldehyde or ketone. byjus.comlibretexts.org

This reaction is a cornerstone of synthetic organic chemistry and has been applied to the synthesis of numerous natural products. numberanalytics.comredalyc.org

Beyond the classic Claisen rearrangement, other pericyclic reactions serve as valuable methods in the synthesis of unsaturated structures. The Cope rearrangement is another prominent libretexts.orglibretexts.org-sigmatropic reaction that involves the isomerization of a 1,5-diene. openstax.org The Claisen rearrangement can be considered an oxa-variant of the Cope rearrangement, where an oxygen atom replaces a carbon in the 1,5-diene framework. organic-chemistry.org

A synthetically useful modification is the Oxy-Cope Rearrangement . In this reaction, a 1,5-diene bearing a hydroxyl group at a position adjacent to a double bond undergoes rearrangement. openstax.org The initial substrate, upon treatment with a strong base (e.g., potassium hydride), forms an alkoxide. This intermediate then undergoes a Cope rearrangement to produce an enolate, which upon acidic workup tautomerizes to a stable unsaturated aldehyde or ketone. openstax.org This pathway provides an alternative route to the γ,δ-unsaturated carbonyl structures similar to those obtained from the Claisen rearrangement.

jove.comlibretexts.org Sigmatropic hydrogen shifts are another class of pericyclic reactions, though they are less commonly used for the specific purpose of unsaturated ether synthesis. These reactions involve the suprafacial shift of a hydrogen atom across a π-system containing two double bonds. openstax.org

Olefin Dimerization and Oligomerization as Precursor Pathways for Hexene Moieties

The hexene backbone of a molecule like this compound can be efficiently constructed through the dimerization or oligomerization of smaller, readily available olefins such as ethylene (B1197577) and propylene (B89431). These reactions are typically catalyzed by transition metal complexes. uni-bayreuth.degoogle.com

The selective trimerization of ethylene is a well-established industrial process for producing 1-hexene (B165129). Catalytic systems based on chromium compounds are frequently employed for this transformation. google.com Similarly, the dimerization of propylene can yield a mixture of hexene isomers. uni-bayreuth.de The selectivity of these reactions towards linear α-olefins (like 1-hexene) versus other isomers is highly dependent on the catalyst, co-catalyst, and reaction conditions.

Catalysts based on various transition metals have been developed for these transformations, with notable examples including systems based on nickel, titanium, zirconium, and vanadium. uni-bayreuth.degoogle.commdpi.com For instance, nickel complexes have shown high activity for dimerizing short-chain olefins like propylene, while titanium complexes can be more active for higher olefins like 1-pentene (B89616) and 1-hexene. uni-bayreuth.de Zirconocene-based catalysts, when activated with an organoaluminum co-catalyst like methylaluminoxane (B55162) (MAO), are also effective for the dimerization and oligomerization of α-olefins. mdpi.com

Table 2: Catalytic Systems for Hexene Synthesis via Olefin Dimerization/Oligomerization

Starting OlefinCatalyst SystemCo-catalyst/ActivatorPrimary ProductSource
EthyleneChromium compounds (e.g., with pyrrolide ligands)Aluminoxane1-Hexene (Trimerization) google.com
PropyleneBis(imino)pyridine vanadium(III) complexesMethylaluminoxane (MAO)Hexene isomers (Dimerization) uni-bayreuth.de
1-HexeneZirconocene complexes (e.g., Cp2ZrCl2)Methylaluminoxane (MAO)C12 Olefins (Dimerization) mdpi.com
1-ButeneNickel complexesMethylaluminoxane (MAO)Octene isomers (Dimerization) uni-bayreuth.de
EthyleneVanadium complex (e.g., (arene)2VX)-1-Hexene (Oligomerization) google.com

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduopcw.org Its twelve principles provide a framework for chemists to develop more sustainable synthetic methodologies. acs.org Key principles applicable to ether synthesis include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. opcw.orgacs.org The goal is to create synthetic routes that are not only efficient but also environmentally benign. rroij.com

Two significant strategies in green chemistry involve replacing traditional organic solvents with water or eliminating solvents altogether. researchgate.net These approaches can reduce waste, lower costs, and improve safety.

Solvent-Free Synthesis: The Williamson ether synthesis, a classic method for forming ethers, has been adapted to greener conditions. britannica.com For example, alkyl aryl ethers can be synthesized efficiently under solvent-free and microwave-irradiated conditions, using a solid base like potassium carbonate. This method is rapid, simple, and avoids the need for bulk organic solvents. Similarly, silyl (B83357) enol ethers can be prepared using a catalytic amount of a solid-supported base under solvent-free conditions, which simplifies workup and purification. thieme-connect.com Another approach involves the solvent-free etherification of phenols using solid bases like sodium bicarbonate or potassium carbonate, which proceeds rapidly at low temperatures with high purity and yield. tandfonline.com

Reactions in Aqueous Media: Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. While many organic reactions are traditionally considered incompatible with water, modern methods have demonstrated the feasibility of performing ether synthesis in aqueous systems. researchgate.netrsc.org For instance, a well-defined ruthenium complex can catalyze the reductive etherification of aldehydes and ketones with alcohols using water as the solvent and molecular hydrogen as the reducing agent. organic-chemistry.org Furthermore, a metal-free method for the arylation of alcohols, including allylic alcohols, has been developed using diaryliodonium salts and sodium hydroxide (B78521) in water at low temperatures, offering a green alternative to metal-catalyzed cross-coupling reactions. acs.org Micellar catalysis, where reactions occur within micelles suspended in water, is another promising direction for environmentally friendly ether synthesis. researchgate.netrsc.org

Table 3: Examples of Green Ether Synthesis Methodologies

Reaction TypeGreen ConditionsKey FeaturesSource
Williamson Ether SynthesisSolvent-free, microwave irradiationRapid, high yield, uses solid base (K2CO3)
Reductive EtherificationAqueous solvent (water)Catalyzed by Ru-H complex, uses H2 as reductant organic-chemistry.org
Arylation of AlcoholsAqueous solvent (water)Metal-free, uses diaryliodonium salts, mild conditions acs.org
Silyl Enol Ether SynthesisSolvent-freeUses catalytic solid-supported base thieme-connect.com
Etherification of PhenolsSolvent-freeUses solid NaHCO3 or K2CO3, chemoselective tandfonline.com

Atom Economy and Reaction Mass Efficiency Assessments

The evaluation of synthetic pathways through green chemistry metrics is crucial for developing sustainable chemical processes. Atom Economy (AE) and Reaction Mass Efficiency (RME) are two fundamental metrics used to assess the efficiency of a reaction in converting reactants into the desired product. wikipedia.orgacs.org Atom economy, a theoretical concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. numberanalytics.com In contrast, Reaction Mass Efficiency provides a more practical assessment by accounting for the reaction yield and the actual quantities of reactants used, including those used in stoichiometric excess. tamu.eduresearchgate.net

Addition reactions, where all reactant atoms are incorporated into a single product, represent the ideal scenario with a theoretical atom economy of 100%. savemyexams.comdocbrown.info However, many conventional synthetic routes for ethers and their analogues, such as this compound, involve substitution or elimination steps that generate by-products, thereby lowering the atom economy. acs.org Consequently, the development of novel catalytic methods that proceed via addition or rearrangement mechanisms is a key focus in modern organic synthesis to improve efficiency. numberanalytics.com

The data below illustrates the green chemistry metrics for this model reaction, providing a benchmark for assessing the efficiency of synthetic methods for similar functionalized ethers.

Table 1: Green Chemistry Metrics for a Solvent-Free Synthesis of α-Alkoxy Alkyne Derivatives researchgate.net
MetricValue (%)Definition
Atom Economy51.7%The conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. chembam.com
Reaction Mass Efficiency (RME)11.9%The percentage of the mass of reactants that end up in the final product, accounting for yield and stoichiometry. wiley-vch.de
Atom Efficiency45.5%A metric related to atom economy that considers the ratio of the molecular weight of the desired product to all products. researchgate.net
Carbon Efficiency100%A measure of the amount of carbon in the reactants that is incorporated into the final product. tamu.edu

A comparative analysis of different synthetic strategies further underscores the importance of atom economy and RME. Traditional multi-step syntheses often compare unfavorably to modern, more direct catalytic routes.

Table 2: Illustrative Comparison of Atom Economy and RME for Different Synthetic Protocols
Synthetic Route TypeGeneral Reaction SchemeTheoretical Atom EconomyTypical RME RangeKey Considerations
Traditional Substitution (e.g., Williamson Ether Synthesis)R-X + R'-O⁻Na⁺ → R-O-R' + NaX< 100%Low to ModerateGenerates stoichiometric inorganic salt by-products, reducing atom economy. libretexts.org RME is further lowered by potential side reactions and purification losses.
Modern Catalytic Addition (e.g., Hydroalkoxylation)Alkene + Alcohol --(Catalyst)--> Ether100%Potentially HighAll reactant atoms are incorporated into the product. RME is primarily dependent on catalyst efficiency, reaction yield, and the need for excess reagents. organic-chemistry.org

Ultimately, the goal in synthesizing compounds like this compound is to design routes that maximize both atom economy and reaction mass efficiency. This involves prioritizing addition and rearrangement reactions over substitutions and eliminations, utilizing highly efficient and selective catalysts to maximize yield, and minimizing the use of excess reagents and solvents. numberanalytics.comcareerchem.com

Mechanistic Investigations of 2 Butoxyhex 1 Ene Transformations

Studies on Ene Reaction Mechanisms Involving the Hexene Moiety

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene), and a second unsaturated compound (the enophile). nih.gov In 2-butoxyhex-1-ene, the hexene component can act as the ene. These reactions are characterized by a cyclic transition state and can be influenced by factors such as temperature and the presence of catalysts. wikipedia.orginflibnet.ac.in

Elucidation of Concerted Versus Stepwise Pathways

The mechanism of the ene reaction can proceed through either a concerted or a stepwise pathway. psiberg.com A concerted reaction occurs in a single step, where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. numberanalytics.com In contrast, a stepwise reaction involves the formation of one or more intermediates. psiberg.comtsijournals.com

For thermal ene reactions, a concerted mechanism is often proposed, characterized by a highly ordered, cyclic transition state. wikipedia.org This pathway is designated as [σ2s + π2s + π2s] under Woodward-Hoffmann rules. wikipedia.org However, the presence of a Lewis acid catalyst can alter the mechanism. Lewis acid-catalyzed ene reactions can proceed through either a concerted path with a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org The reactivity of the ene and the enophile-Lewis acid complex often dictates the preferred pathway, with more reactive systems favoring a stepwise process. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in distinguishing between these pathways. rsc.org For many ene reactions, DFT calculations support a concerted mechanism, although some are characterized as a two-stage, one-step mechanism where the C-C bond forms before the hydrogen transfer. rsc.org The choice between a concerted and stepwise mechanism is often a fine balance of energetic factors, and for some systems, both pathways can be competitive. nih.gov

Mechanistic PathwayKey CharacteristicsIntermediatesTransition State(s)Conditions
Concerted Bond formation and breakage occur in a single, coordinated step. psiberg.comnumberanalytics.comNoneSingle, cyclic transition state numberanalytics.comTypically thermal, uncatalyzed reactions wikipedia.org
Stepwise Reaction proceeds through a sequence of distinct steps. psiberg.comZwitterionic or diradical intermediates wikipedia.orgMultiple transition states psiberg.comOften catalyzed by Lewis acids; favored by more reactive substrates wikipedia.org

Characterization of Polarized Diradical Intermediates and their Stereochemical Implications

In certain stepwise ene reactions, particularly those involving nitroso compounds, the formation of polarized diradical intermediates has been identified through computational studies. acs.orgnih.gov These intermediates possess both radical and polar characteristics and are stabilized by polar solvents. nih.gov The electronic structure is a hybrid between a closed-shell polar species and a pure diradical. acs.org

A key feature of these polarized diradical intermediates is the presence of significant barriers to rotation around the formally single bonds. nih.govucl.ac.uk This restricted rotation is a result of weak bonding interactions and hydrogen bonding within the intermediate. acs.org Consequently, the rate of rotation can be slower than subsequent reaction steps like hydrogen abstraction or cyclization. nih.gov This has important stereochemical implications, as the intermediate can maintain its stereochemical integrity, leading to stereospecific products. The diradical can lead to the ene product via hydrogen abstraction or cyclize to form other products, such as an aziridine (B145994) N-oxide in the case of nitroso-ene reactions. nih.gov

Analysis of Regioselectivity and Kinetic Isotope Effects

Regioselectivity in ene reactions refers to the preference for reaction at one site over another. In the case of unsymmetrically substituted alkenes like this compound, this determines which allylic hydrogen is transferred. The regioselectivity is influenced by steric and electronic factors within the transition state. acs.org Computational methods like B3LYP have been successful in reproducing experimentally observed regioselectivities. acs.orgnih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. slideshare.net By replacing a hydrogen atom at a reactive position with deuterium, a heavier isotope, one can observe changes in the reaction rate. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. slideshare.net The C-H bond is weaker and vibrates at a higher frequency than a C-D bond, leading to a faster reaction rate for the hydrogen-containing compound. libretexts.org

Studies on ene reactions have utilized KIEs to support proposed mechanisms. For instance, observed KIEs in certain nitroso-ene reactions are consistent with a mechanism where the formation of a polarized diradical intermediate is partially reversible and precedes the rate-limiting hydrogen abstraction step. nih.gov Furthermore, dynamic effects on potential energy surfaces can influence isotopic selectivity, demonstrating a form of KIE not solely dependent on zero-point energy differences. nih.gov Theoretical calculations have been shown to reproduce experimental KIEs, lending further support to stepwise mechanisms involving diradical intermediates. nih.govnih.gov

Electrophilic Additions to the Vinyl Ether Functionality

The vinyl ether portion of this compound is an electron-rich alkene due to the electron-donating effect of the butoxy group. wikipedia.org This makes it highly susceptible to attack by electrophiles. wikipedia.org

Detailed Mechanism of Hydration and Regioselective Outcomes (e.g., Markovnikov Selectivity)

The hydration of a vinyl ether is an electrophilic addition reaction typically catalyzed by a strong, non-nucleophilic acid like sulfuric acid. libretexts.org The reaction proceeds with high regioselectivity, following Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Protonation: The alkene double bond attacks a proton (H+) from the acid. The proton adds to the terminal carbon (C1) of the vinyl group. This is because the resulting carbocation on the internal carbon (C2) is stabilized by resonance with the adjacent oxygen atom. This resonance-stabilized oxocarbenium ion is significantly more stable than the alternative primary carbocation that would form if the proton added to C2. wikipedia.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting protonated intermediate is deprotonated by a water molecule or the conjugate base of the acid, yielding an unstable hemiacetal. This hemiacetal rapidly tautomerizes to form hexanal (B45976) and butanol.

This regioselective outcome, known as Markovnikov selectivity, is a direct consequence of the formation of the more stable carbocation intermediate. libretexts.orgwikipedia.org While standard alkene hydration also follows Markovnikov's rule, the resonance stabilization provided by the oxygen atom in a vinyl ether makes the hydration of this functional group particularly facile. In some catalytic systems, anti-Markovnikov hydration can be achieved, often through the formation of a linear vinyl ether intermediate which then hydrolyzes to an aldehyde. rsc.orggoogle.comtcichemicals.com

StepDescriptionIntermediate(s)Regioselectivity
1. Protonation The C=C double bond attacks an electrophilic proton (H+).Resonance-stabilized oxocarbenium ionMarkovnikov: Proton adds to the terminal carbon (C1) to form the more stable carbocation at C2. wikipedia.orgwikipedia.org
2. Nucleophilic Attack A water molecule attacks the carbocation.Protonated hemiacetalN/A
3. Deprotonation & Tautomerization A base removes a proton, leading to an unstable hemiacetal which tautomerizes.Hemiacetal, Hexanal, ButanolN/A

Pathways for Halogenation and Hydrohalogenation

Vinyl ethers readily undergo both hydrohalogenation (addition of HX) and halogenation (addition of X₂). researchgate.net

Hydrohalogenation: The mechanism is similar to hydration. libretexts.org The alkene double bond is protonated by the hydrogen halide (e.g., HBr, HCl), following Markovnikov's rule to form the resonance-stabilized oxocarbenium ion at C2. masterorganicchemistry.com The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form a halo-substituted ether. The reaction rate increases with the acidity of the hydrogen halide (HI > HBr > HCl > HF). libretexts.org

Halogenation: The addition of halogens like Br₂ or Cl₂ to an alkene typically proceeds through a cyclic halonium ion intermediate rather than a simple carbocation. openstax.org

Formation of Halonium Ion: The electron-rich double bond of the vinyl ether attacks a halogen molecule (e.g., Br₂), displacing a bromide ion. A cyclic bromonium ion is formed, where the bromine atom is bonded to both carbons of the original double bond.

Nucleophilic Attack: The displaced bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition). In the case of a vinyl ether, the attack will preferentially occur at the carbon (C2) that can better support a positive charge, which is the one bonded to the oxygen. This ring-opening step results in the formation of a dihaloether.

The formation of the halonium ion intermediate explains the observed anti-stereochemistry of halogen addition to many alkenes. openstax.org

Oxymercuration-Demercuration Mechanisms in Alkene-Ether Systems

The transformation of alkenes into ethers can be effectively achieved via the alkoxymercuration-demercuration reaction. This two-step process provides a reliable method for the synthesis of ethers with high regioselectivity and without the carbocation rearrangements that can plague traditional acid-catalyzed methods. libretexts.orgbyjus.com For an alkene-ether system like this compound, this reaction pathway involves the addition of an alcohol across the double bond, guided by the principles of electrophilic addition.

The reaction is initiated by the electrophilic activation of the alkene's double bond by a mercury salt, typically mercuric acetate (B1210297), Hg(OAc)₂. vedantu.com The π-electrons of the alkene attack the electrophilic mercury, and a lone pair from the mercury atom simultaneously bonds to the other carbon of the double bond. This results in the formation of a cyclic mercurinium ion intermediate. byjus.comlibretexts.org A key feature of this intermediate is that it stabilizes the positive charge and prevents the molecular skeleton from rearranging, a common issue in reactions involving free carbocations. libretexts.orglibretexts.org

In the second step, a nucleophile attacks the bridged mercurinium ion. While water is used for hydration to form alcohols, an alcohol is used as the nucleophile in alkoxymercuration to form ethers. testbook.com The attack occurs at the more substituted carbon of the former double bond, following Markovnikov's rule. libretexts.orgbyjus.com For this compound, the C1 carbon is more substituted with the butoxy group, making it the preferential site of attack. Following the nucleophilic addition, a solvent molecule facilitates a proton transfer to neutralize the newly added alkoxy group. byjus.comtestbook.com

Table 1: Illustrative Oxymercuration-Demercuration Reactions of this compound This table presents the expected products based on established mechanistic principles.

Reactant 1 Reactant 2 (Nucleophile) Reagents Expected Major Product Product Class

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules in a single, often stereospecific, step. msu.edulibretexts.org These pericyclic reactions involve the concerted interaction of π-electron systems to form new σ-bonds. dspmuranchi.ac.in

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). dspmuranchi.ac.in this compound, as a substituted alkene, can act as the dienophile. The butoxy group is an electron-donating group, which makes the double bond electron-rich.

In a "normal" electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of the electron-donating butoxy group makes this compound a relatively poor dienophile for reactions with electron-rich dienes. However, its electron-rich nature makes it an excellent candidate for an inverse electron-demand Diels-Alder (DAINV) reaction. wikipedia.org In this variant, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org This reversal of electronic roles is explained by frontier molecular orbital (FMO) theory, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. masterorganicchemistry.com

Alternatively, electron-rich dienophiles like vinyl ethers can participate in radical cation Diels-Alder reactions, which proceed through a stepwise mechanism initiated by a single electron transfer (SET) process. beilstein-journals.orgnih.gov This allows for reactions between two electron-rich partners, which are typically disfavored in thermal concerted pathways. nih.gov

Table 2: Hypothetical Inverse Electron-Demand Diels-Alder Reactions This table illustrates potential cycloaddition partners for this compound as an electron-rich dienophile.

Diene (Electron-Poor) Dienophile (Electron-Rich) Expected Product Type
1,2,4,5-Tetrazine This compound Dihydropyridazine (B8628806) derivative (after N₂ extrusion)
2,5-Dimethyl-3,4-diphenylcyclopentadienone This compound Bicyclic adduct (after CO extrusion)
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate This compound Functionalized dihydropyridazine derivative

Intramolecular and Intermolecular [2+2] Cycloadditions of Unsaturated Systems

[2+2] cycloadditions involve two π-electron systems combining to form a four-membered ring. msu.edu These reactions are typically initiated photochemically, as the thermal concerted pathway is often symmetry-forbidden by the Woodward-Hoffmann rules. However, thermal [2+2] cycloadditions can occur with specific substrates, such as ketenes. nih.govscilit.com

As an unsaturated system, this compound can theoretically undergo intermolecular [2+2] cycloaddition with another alkene under photochemical conditions to form a cyclobutane (B1203170) derivative. The regiochemistry and stereochemistry of such reactions depend heavily on the specific substrates and reaction conditions.

Intramolecular [2+2] cycloadditions are also possible if this compound is part of a larger molecule containing another double bond. For instance, studies on related systems like enol-ynol ethers show they can undergo intramolecular [2+2] cycloaddition upon mild heating. nih.gov Similarly, gold-catalyzed [2+2] cycloadditions of ynol ethers with alkenes have been developed, demonstrating a pathway to synthesize substituted cyclobutanones, which are stable equivalents of the initial cyclobutane adducts. recercat.cat

Table 3: Potential [2+2] Cycloaddition Products of this compound This table shows hypothetical products from [2+2] cycloaddition reactions.

Reaction Type Reactants Conditions Potential Product Structure
Intermolecular This compound + Ethylene (B1197577) Photochemical (hν) Butyl-substituted butoxycyclobutane
Intermolecular This compound + Ketene Thermal 2-Butoxy-2-butylcyclobutan-1-one
Intramolecular A diene derived from this compound Thermal or Photochemical Fused or bridged bicyclic ether

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful reaction that reorganizes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org This reaction class offers versatile strategies for creating complex molecular architectures.

Cross-metathesis (CM) occurs between two different alkenes, resulting in a statistical mixture of homo- and hetero-coupled products. organic-chemistry.org By carefully choosing substrates with different reactivities or by using one reactant in excess, the formation of the desired cross-coupled product can be favored. organic-chemistry.org This reaction is highly valuable for forging new carbon-carbon bonds and introducing functional diversity.

This compound, as a terminal alkene, can participate in cross-metathesis with other functionalized olefins. For example, a patent describes the cross-metathesis of a closely related compound, 4-methyl-6-(tert-butoxy)hex-1-ene, with methyl 9-decenoate, demonstrating the compatibility of ether-containing alkenes in this transformation. google.com The reaction of this compound with partners like acrylates or other terminal alkenes can lead to new, elongated structures with varied functionalities. rsc.org

Table 4: Illustrative Cross-Metathesis Reactions for Structural Diversification This table shows hypothetical cross-metathesis reactions involving this compound.

Partner Olefin Catalyst Expected Cross-Product Byproduct
Methyl acrylate Grubbs II Catalyst Methyl 3-(butoxy)oct-2-enoate Ethylene
Styrene Hoveyda-Grubbs II 1-Butoxy-1-phenylhex-1-ene Ethylene
1-Octene Schrock Catalyst 7-Butoxy-6-dodecene Ethylene

Ring-Closing and Ring-Opening Metathesis with Cyclic Analogues

Ring-closing metathesis (RCM) is an intramolecular reaction that cyclizes an acyclic diene. organic-chemistry.org While this compound itself cannot undergo RCM because it only has one double bond, a diene incorporating this structure can. The RCM of dienes containing ether linkages is a well-established method for synthesizing cyclic ethers of various ring sizes. harvard.edusoton.ac.uk The reaction is often driven forward by the removal of a volatile byproduct like ethylene. organic-chemistry.org

Ring-opening metathesis (ROM) is the reverse of RCM and involves the reaction of a cyclic alkene with a linear one. wikipedia.org In this context, this compound could be used in large excess to react with a strained cyclic olefin (e.g., norbornene), causing the ring to open and form a linear polymer or oligomer capped with fragments from the acyclic alkene. This process is known as ring-opening metathesis polymerization (ROMP), where the acyclic olefin acts as a chain transfer agent to control the polymer's molecular weight.

Table 5: Conceptual Metathesis Reactions Involving Cyclic Systems

Reaction Type Conceptual Substrate(s) Catalyst Expected Outcome
Ring-Closing Metathesis (RCM) A diene containing the this compound scaffold Grubbs I or II A substituted cyclic ether (e.g., dihydrooxepine)
Ring-Opening Metathesis (ROM) Norbornene + excess this compound Grubbs III Catalyst Ring-opened oligomer/polymer of norbornene

Catalytic Studies of 2 Butoxyhex 1 Ene Reactivity

Homogeneous Catalysis for Selective Chemical Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformation of unsaturated ethers like 2-butoxyhex-1-ene. academie-sciences.fr

Application of Rare-Earth Metal Catalysts in Olefin Chemistry

Rare-earth metal complexes have emerged as powerful catalysts for a variety of organic transformations, including the polymerization and hydrogenation of olefins. iaea.orgchinesechemsoc.org These catalysts, encompassing elements like scandium, yttrium, and the lanthanides, exhibit unique reactivity due to their Lewis acidic nature and large ionic radii. acs.orgacs.org

Metallocene complexes of rare-earth metals, when activated with an organoborate, have demonstrated exceptionally high catalytic activities for the polymerization of vinyl ethers. researchgate.net For instance, certain rare-earth metal catalysts can achieve polymerization rates as high as 1.50 × 10⁶ g mol⁻¹ h⁻¹ for ethyl vinyl ether at room temperature. researchgate.net This suggests that this compound could undergo similar polymerization reactions to produce poly(vinyl ether)s with specific tacticities. Furthermore, the development of rare earth-cobalt bimetallic systems has shown promise in controlling the stereochemistry of radical polymerization of related acrylamides, indicating a potential for fine-tuning the properties of polymers derived from unsaturated ethers. nsf.gov

In the realm of hydrogenation, rare-earth metal clusters and phosphinophosphinidene complexes have been shown to be active for the hydrogenation of olefins under mild conditions. iaea.orgchinesechemsoc.org While traditionally considered inert for olefin hydrogenation, rare earth agglomerates prepared by co-condensation with tetrahydrofuran (B95107) at low temperatures are active for the hydrogenation of olefins and dienes at room temperature. iaea.org This suggests that the double bond in this compound could be selectively reduced to the corresponding saturated ether, 2-butoxyhexane, using these catalytic systems. Mechanistic studies on lutetium phosphinophosphinidene complexes suggest that these reactions may proceed via a 1,2-addition/elimination mechanism. chinesechemsoc.org The heteroatom-assisted olefin polymerization (HOP) strategy, where a heteroatom in the monomer interacts with the rare-earth metal catalyst, has been shown to significantly enhance polymerization activity and could be relevant for the functionalization of this compound. nih.gov

Role of Noble Metal Catalysts (e.g., Gold, Ruthenium) in Ether-Mediated Reactions

Noble metal catalysts, particularly those based on gold and ruthenium, are renowned for their ability to catalyze a wide array of reactions involving unsaturated ethers.

Gold Catalysis: Gold catalysts, especially cationic gold(I) complexes, are highly carbophilic and can activate the double bond of vinyl ethers towards various nucleophilic attacks. acs.org This has been exploited in the synthesis of complex organic molecules. For example, gold(I) catalysis enables the stereocontrolled synthesis of dihydropyrans from propargyl vinyl ethers. iaea.org While not directly applicable to this compound, this highlights the ability of gold to mediate complex cyclizations involving vinyl ethers. More relevant is the gold-catalyzed intermolecular reaction of vinyl ethers with terminal alkynes, which, depending on the catalyst, can lead to either [2+2] cycloaddition products or hydroalkynylation products. osti.gov A triazole-gold catalyst has been shown to favor the hydroalkynylation pathway, showcasing the tunability of the reaction outcome. osti.gov Gold catalysts have also been used for the O-vinylation of 1,3-diketones to synthesize vinyl ethers. acs.org

Ruthenium Catalysis: Ruthenium catalysts have demonstrated significant utility in the transformation of vinyl ethers. A notable application is the highly efficient asymmetric hydrogenation of N-heteroaryl vinyl ethers using a RuCl[(p-cymene)(BINAP)]Cl complex, affording chiral ether units with excellent enantioselectivities. acs.org This suggests that chiral ruthenium catalysts could potentially be employed for the asymmetric hydrogenation of this compound if a suitable directing group is present. Furthermore, ruthenium allenylidene complexes can catalyze the selective transetherification of vinyl ethers with methanol (B129727) under mild, non-acidic conditions to produce acetals. researchgate.net In the presence of water, the same catalyst can lead to the formation of aldehydes and ketones. researchgate.net Ruthenium catalysts are also effective in ene-yne cross-metathesis reactions involving vinyl ethers, particularly when promoted by ethylene (B1197577), which helps to maintain catalyst activity. organic-chemistry.org

Heterogeneous Catalysis for Enhanced Reaction Efficiency and Recoverability

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making them highly suitable for industrial applications. researchgate.net The reactions typically occur on the surface of the solid catalyst. researchgate.net

For unsaturated ethers like this compound, a key transformation is the hydrogenation of the carbon-carbon double bond. Palladium supported on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of vinyl derivatives. mdpi.comresearchgate.net Studies on the hydrogenation of various O-, S-, and N-vinyl derivatives have shown that Pd/C catalysts can achieve complete conversion and high selectivity for the corresponding saturated products under mild conditions (room temperature, 1 MPa H₂). mdpi.com A significant advantage of palladium catalysts is their lower activity towards hydrogenolysis of the C-O bond compared to platinum catalysts, which is crucial for preserving the ether functionality in this compound. mdpi.com The choice of support and palladium loading can be adjusted to optimize selectivity and prevent side reactions. mdpi.com

Zeolite catalysts, such as H-Beta, have been shown to quantitatively yield ethers and esters from the reaction of substituted vinyl-gem-dichlorocyclopropanes with alcohols and acids, respectively, demonstrating the potential of solid acid catalysts in vinyl ether transformations. extrica.com Furthermore, heterogeneous nickel-hydride catalysts supported on sulfated zirconia have been developed for efficient alkene isomerization. chemrxiv.org Such a catalyst could potentially be used to isomerize this compound to its internal olefin isomers.

Catalyst SystemSubstrate TypeTransformationKey Findings
Pd/CVinyl ethersHydrogenationHigh conversion and selectivity to saturated ethers under mild conditions; less prone to C-O bond hydrogenolysis compared to platinum. mdpi.comresearchgate.net
H-Beta ZeoliteVinyl-gem-dichlorocyclopropanesEtherification/EsterificationQuantitative yields of ethers and esters in reactions with alcohols and acids. extrica.com
Ni/Sulfated ZirconiaAlkenesIsomerizationEfficient isomerization of terminal alkenes to internal alkenes. chemrxiv.org

Organocatalysis in the Activation and Transformation of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry due to its mild reaction conditions and environmental friendliness. For a molecule like this compound, which can be considered an electron-rich olefin, organocatalytic methods that activate α,β-unsaturated systems are particularly relevant.

The reactivity of this compound can be compared to that of α,β-unsaturated aldehydes and ketones, which are readily activated by chiral secondary amines to form enamine or iminium ion intermediates. Diarylprolinol silyl (B83357) ethers are a class of highly effective organocatalysts that can mediate a variety of transformations of α,β-unsaturated aldehydes. rsc.org For instance, they catalyze the enantioselective β-hydroxylation of α,β-unsaturated aldehydes. organic-chemistry.org While this compound lacks the carbonyl group for direct enamine/iminium activation, its vinyl ether moiety can be susceptible to activation by Brønsted or Lewis acids. Metal-free cationic polymerization of vinyl ethers has been achieved using confined Brønsted acids as catalysts, leading to stereoselective polymer formation. drhazhan.com

Furthermore, organocatalytic aerobic oxidation of silyl enol ethers to α,β-unsaturated carbonyl compounds has been demonstrated using a cheap organic dye as a photosensitizer under visible light. rsc.orgpkusz.edu.cn This suggests the possibility of using organophotocatalysis to functionalize the double bond of this compound. Aromatic amine organocatalysts have also been shown to activate α,β-unsaturated ketones in Michael addition reactions. acs.org

Organocatalyst TypeSubstrate TypeActivation ModeTransformation
Diarylprolinol silyl ethersα,β-Unsaturated aldehydesEnamine/Iminium ionβ-Functionalization (e.g., hydroxylation) organic-chemistry.orgrsc.org
Confined Brønsted AcidsVinyl ethersCationic activationStereoselective polymerization drhazhan.com
Organic Dyes (Photosensitizers)Silyl enol ethersPhotoredoxAerobic oxidation to α,β-unsaturated carbonyls rsc.orgpkusz.edu.cn
Chiral Aromatic Aminesα,β-Unsaturated ketonesIminium ionMichael addition acs.org

Photo- and Electrocatalysis in Unsaturated Ether Reactions

Photo- and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often providing unique reactivity and selectivity under mild conditions. These methods are highly relevant for the functionalization of unsaturated ethers like this compound.

Photocatalysis: Photocatalytic methods have been successfully employed for the C-H functionalization of ethers. nih.gov For example, the combination of an iridium-based photoredox catalyst and a thiol as a hydrogen atom transfer (HAT) agent can achieve direct C-H arylation of benzylic ethers. researchgate.net More relevant to this compound is the photocatalytic α-acylation of ethers using a binary system of an iridium photocatalyst and a nickel complex. researchgate.net This reaction proceeds via the generation of an α-oxy radical, which could be a key intermediate in the functionalization of the butoxy group of this compound. Dual catalysis systems, combining photocatalysis with other catalytic modes like Lewis acid catalysis, have enabled mild oxa-Pictet–Spengler reactions of ethers. mdpi.com

Electrocatalysis: Electrocatalysis offers a powerful alternative for the transformation of unsaturated ethers. Anodic oxidation of enol ethers can initiate intermolecular formal [2+2] cycloadditions with various alkenes, leading to the formation of substituted cyclobutane (B1203170) rings. electrochem.orgacs.orgcapes.gov.brsemanticscholar.org This reaction is thought to proceed through a radical cation intermediate of the enol ether. electrochem.org Cobalt-catalyzed electrochemical hydroetherification of alkenes with phenols has also been reported, providing a route to alkyl aryl ethers. nih.gov This involves the generation of a carbocationic species from the olefin, which is then trapped by the phenol (B47542) nucleophile. nih.gov Such a strategy could potentially be adapted for the functionalization of the double bond in this compound. Furthermore, highly regioselective electrophotocatalytic C-H functionalization of ethers has been achieved using a trisaminocyclopropenium (TAC) ion as the catalyst, which operates via hydrogen atom transfer from the ether to a photoexcited TAC radical dication. acs.org

MethodCatalyst SystemSubstrate TypeTransformation
PhotocatalysisIr-based photocatalyst + Ni complexEthersα-Acylation researchgate.net
PhotocatalysisIr-based photocatalyst + Thiol (HAT)Benzylic ethersC-H Arylation researchgate.net
ElectrocatalysisAnodic oxidationEnol ethers + Alkenes[2+2] Cycloaddition electrochem.orgacs.org
ElectrocatalysisCo-catalystAlkenes + PhenolsHydroetherification nih.gov
ElectrophotocatalysisTrisaminocyclopropenium (TAC) ionEthersC-H Functionalization acs.org

Rational Catalyst Design and Optimization for Tailored Reactivity

The rational design of catalysts is crucial for achieving high efficiency, selectivity, and sustainability in chemical transformations. acs.orgrsc.org For reactions involving this compound, catalyst design would focus on controlling the reactivity of the vinyl ether moiety and the butoxy group.

In homogeneous catalysis, the properties of a catalyst can be finely tuned by modifying the ligands surrounding the metal center. For instance, in the palladium-catalyzed silyl-Heck reaction, the development of a second-generation phosphine (B1218219) ligand led to a significant improvement in the yield of allylsilanes by suppressing alkene isomerization. acs.org Similarly, for rare-earth metal catalysts, the choice of ligands is critical in determining the catalytic activity and selectivity in olefin polymerization and functionalization. acs.org

For heterogeneous catalysis, the focus of rational design is on the composition and structure of the catalyst material. rsc.org For example, in the selective hydrogenation of acetylene (B1199291) to ethylene, DFT calculations have been used to predict promising alloy formulations of low-cost metals that could outperform industrial palladium catalysts. rsc.org The synthesis of uniform nanostructures with well-defined surface facets is another strategy to enhance selectivity. rsc.org

In the context of unsaturated ether reactions, the design of catalysts for reductive alcohol etherifications has been a subject of interest. csic.es This involves creating catalysts that can facilitate both the reduction of a carbonyl group and the subsequent etherification. Enzyme catalysis has also been employed in the rational design of vinyl ether ester oligomers for photopolymerization, showcasing the potential of biocatalysis in this area. acs.org The development of catalysts for controlled polymerization, such as photocationic RAFT polymerization of vinyl ethers, relies on the rational design of photocatalysts with tunable redox potentials. academie-sciences.fr

Polymerization Science of 2 Butoxyhex 1 Ene and Its Derivatives

Kinetic and Mechanistic Studies of 2-Butoxyhex-1-ene Polymerization

Impact of Reaction Temperature on Polymerization Rate and Efficiency

In cationic polymerization, which is the primary mechanism for vinyl ethers, lower temperatures (e.g., -78°C to 0°C) are often preferred. scispace.compslc.ws This is because the carbocationic propagating species are highly reactive. rsc.org Elevated temperatures can increase the rates of chain transfer and termination reactions, which are often undesirable side reactions that can limit the final polymer's molecular weight and broaden its molecular weight distribution. pslc.wswikipedia.org In some cases, an unusual effect where the polymerization rate decreases with an increase in temperature has been observed in the polymerization of higher α-olefins like hexene-1, leading to negative apparent activation energies. mdpi.com This can be attributed to factors such as the increased formation of dormant species at higher temperatures. mdpi.com

Conversely, for radical polymerizations, while challenging for vinyl ethers alone, higher temperatures generally accelerate the decomposition of the radical initiator, leading to a faster polymerization rate. researchgate.net Studies on other monomers have shown that a rise in temperature can significantly increase the degree of conversion and the speed at which the maximum polymerization rate is achieved. nih.govnih.gov However, excessively high temperatures can also lead to thermal degradation of the polymer or an increase in side reactions. ajpojournals.org

The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining control over the polymer structure, such as molecular weight and polydispersity.

Table 1: General Impact of Temperature on Polymerization Parameters

ParameterEffect of Increasing TemperatureRationale
Polymerization Rate Generally IncreasesHigher kinetic energy increases the frequency and energy of collisions between monomers and propagating chains. ajpojournals.org
Molecular Weight Often Decreases (especially in cationic polymerization)Increased rate of chain transfer and termination reactions relative to propagation. pslc.wsnih.gov
Polymerization Efficiency Complex; often an optimal range existsA balance must be struck between reaction speed and the prevalence of side reactions or polymer degradation at very high temperatures. ajpojournals.org
Control/Livingness Often DecreasesHigher temperatures make the highly reactive propagating species (especially cations) harder to control, leading to more side reactions. rsc.org

Post-Polymerization Functionalization via the Butoxyhex-1-ene Moiety

Post-polymerization functionalization, or polymer analogous modification, is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of a functional monomer. nih.govnih.gov This approach allows for the introduction of specific chemical groups onto a pre-formed polymer backbone, preserving the degree of polymerization and dispersity of the parent polymer. nih.gov

For a polymer derived from this compound, poly(this compound), functionalization would target the repeating monomer unit, or the "Butoxyhex-1-ene moiety," within the polymer chain. While the saturated backbone of poly(this compound) is relatively inert, several strategies could be envisioned, drawing from general techniques for polymer modification.

Modification of End Groups: In controlled or living polymerizations, the chain ends can be deliberately terminated with functional groups. For instance, in a living cationic polymerization, the propagating cation can be quenched with a functional nucleophile to install a specific moiety at the chain terminus. zendy.io

Backbone C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C(sp³)-H bonds on a polymer backbone. While challenging, this approach could potentially be used to attach new functional groups along the poly(this compound) chain. A more common approach is the functionalization of aromatic C(sp²)-H bonds, as demonstrated with polystyrene. researchgate.net

Functionalization via "Click" Chemistry: A highly efficient route to functional polymers involves designing the initial monomer with a latent functional group that is unreactive under polymerization conditions but can be modified later using high-yield "click" reactions. researchgate.netrsc.org For example, derivatives of this compound could be synthesized to contain pendant alkene or alkyne groups. After polymerization, these groups can be efficiently modified via reactions like thiol-ene/thiol-yne additions or azide-alkyne cycloadditions. researchgate.netbeilstein-journals.org This strategy has been successfully applied to other poly(vinyl ether)s to create a wide variety of functional materials. researchgate.net The thiol-ene reaction, in particular, is a robust radical-mediated addition of a thiol to a double bond, which can be initiated thermally or photochemically. beilstein-journals.org

Table 2: Potential Post-Polymerization Functionalization Strategies

StrategyDescriptionExample Reaction TypeTarget Site on Polymer
End-Group Modification Quenching a living polymerization with a functional agent.Nucleophilic attack on a cationic chain end.Chain Terminus
Backbone C-H Activation Catalytic activation and replacement of a hydrogen atom on the polymer backbone.Direct Phosphorylation/Amination.Polymer Backbone
"Click" Chemistry Polymerizing a monomer containing a pendant "clickable" group.Thiol-ene Addition, Alkyne-Azide Cycloaddition.Pendant Functional Group

Computational Chemistry and Theoretical Characterization of 2 Butoxyhex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For vinyl ethers, these calculations can elucidate reaction mechanisms, such as their participation in cycloadditions, rearrangements, and reactions with electrophiles. acs.orgpsu.edumdpi.com Theoretical studies on analogous systems like propyl vinyl ether have successfully mapped out potential energy surfaces for atmospheric oxidation reactions, demonstrating the power of these methods to predict reaction pathways and products. worldscientific.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of organic molecules. DFT calculations focus on the electron density to derive molecular properties, including the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com

The HOMO and LUMO are critical for predicting a molecule's reactivity. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, govern interactions with other molecules. wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For 2-Butoxyhex-1-ene, the vinyl group's π-system, influenced by the electron-donating butoxy group, results in a high-energy HOMO. This makes the terminal vinyl carbon (C1) particularly nucleophilic and susceptible to attack by electrophiles. DFT calculations on analogous vinyl ethers, such as butyl vinyl ether in a cycloaddition reaction, have quantified these properties. researchgate.net The computed reactivity descriptors provide a quantitative basis for understanding its reactive nature. nih.gov

Table 1: Calculated Reactivity Descriptors for a Model Vinyl Ether (Butyl Vinyl Ether) using DFT.
DescriptorValue (eV)Significance for Reactivity
EHOMO-5.99Energy of the highest occupied molecular orbital; higher values indicate stronger nucleophilicity.
ELUMO0.14Energy of the lowest unoccupied molecular orbital; lower values indicate stronger electrophilicity.
HOMO-LUMO Gap (η)6.13Indicates chemical stability; a smaller gap suggests higher reactivity.
Chemical Potential (μ)-2.93Related to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ)2.93Measures the power of an atom or group to attract electrons.
Global Electrophilicity Index (ω)0.70Quantifies the electrophilic character of a molecule.
Global Nucleophilicity Index (N)3.81Quantifies the nucleophilic character of a molecule.
Data derived from a DFT study on butyl vinyl ether, a close structural analog of this compound. researchgate.net These values illustrate the expected electronic characteristics that drive the reactivity of such vinyl ethers.

Ab initio molecular orbital methods, such as Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD), provide a rigorous, first-principles approach to studying chemical reactions. acs.orgresearchgate.netnih.gov These methods are computationally intensive but can offer high accuracy, especially when electron correlation effects are significant. nih.gov

These techniques have been instrumental in elucidating complex reaction pathways for vinyl ethers. For instance, ab initio studies on the Claisen rearrangement of allyl vinyl ether have precisely characterized the transition state structure and activation barriers, attributing the reaction's facility to both reactant destabilization and transition state stabilization. psu.edumdpi.com Similarly, the ozonolysis of methyl vinyl ether has been comprehensively mapped, identifying the most stable conformers and the subsequent intermediates and transition states leading to product formation. researchgate.net For this compound, such methods would be crucial for accurately modeling reaction profiles, identifying key intermediates, and calculating activation energies for potential reactions like acid-catalyzed hydrolysis or cycloadditions. acs.orgpsu.edu

Molecular Dynamics Simulations for Conformational and Dynamic Insights

While quantum chemical calculations excel at describing static electronic structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. iupac.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and dynamic processes. nih.gov

For a flexible molecule like this compound, with multiple rotatable single bonds, MD simulations are essential for understanding its conformational preferences and dynamics. Such simulations can reveal how the molecule folds and moves in different environments, such as in the gas phase or in various solvents. nih.govbohrium.com

Although transition states and reaction intermediates are typically located and characterized using quantum chemical geometry optimizations, MD simulations can provide further dynamic context. acs.orgpsu.edu On-the-fly ab initio MD (AIMD) simulations, where forces are calculated with quantum mechanics at each time step, can model the dynamic trajectory of a reaction as it passes through intermediate and transition state configurations.

Time-dependent DFT dynamics simulations on other alkyl vinyl ethers have been used to explore photoinduced dynamics. researchgate.net These studies show that upon electronic excitation, the molecule can either relax back to the ground state or dissociate via a C-O bond cleavage, highlighting competitive reaction channels that can be modeled dynamically. researchgate.net Such simulations could predict the short-time dynamics following the formation of a reactive intermediate in reactions involving this compound.

By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), one can observe how intermolecular interactions influence conformational preferences. nih.gov Studies on long-chain alkanes and lipids show that both alkyl chain length and the surrounding medium significantly affect conformational order. bohrium.comacs.orgacs.org For this compound, key dihedral angles would include the C-O-C-C of the butyl group and the C-C-O-C linking the hexenyl and butoxy moieties. MD simulations would reveal the probability distribution of these angles, identifying the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is critical for understanding how the molecule's shape might influence its reactivity or physical properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is particularly powerful for explaining the outcomes of pericyclic reactions, cycloadditions, and reactions between nucleophiles and electrophiles. wikipedia.orgacs.org

As an electron-rich alkene, this compound's reactivity is dominated by its high-energy HOMO, which is primarily localized on the C=C double bond. In reactions with electron-deficient species (electrophiles), the primary interaction is between the HOMO of this compound and the LUMO of the electrophile. The energy difference between these orbitals dictates the reaction's feasibility, and the relative sizes of the orbital coefficients on the atoms determine the regioselectivity.

For example, in a hetero-Diels-Alder reaction, FMO analysis can predict whether the reaction will proceed and which regioisomer will be formed. researchgate.netradomir.com.pl Theoretical studies have shown that for cycloadditions involving vinyl ethers, the interaction between the vinyl ether's HOMO and the dienophile's LUMO is the key stabilizing interaction that controls the reaction's outcome. acs.org This framework is essential for rationalizing and predicting the chemical behavior of this compound in a wide range of chemical transformations.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. masterorganicchemistry.comutexas.edu The HOMO represents the orbital containing the most loosely held electrons and acts as the primary electron donor in a reaction, while the LUMO is the lowest-energy empty orbital that can accept electrons, acting as the electron acceptor. masterorganicchemistry.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It represents the lowest energy electronic excitation possible for a molecule and is a key indicator of its kinetic stability and reactivity. utexas.eduschrodinger.com A smaller gap generally suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

For this compound, the HOMO is expected to be primarily localized on the carbon-carbon double bond (the π orbital), with some contribution from the non-bonding lone pair electrons of the ether oxygen. The LUMO is anticipated to be the corresponding antibonding π* orbital of the double bond.

Theoretical calculations, typically using Density Functional Theory (DFT), can determine the energies and spatial distributions of these orbitals. scienceopen.com The results of such a calculation would provide precise energy values and a visual representation of the orbital lobes, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 1: Theoretical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO -9.52Primarily composed of the C=C π-bonding orbital, with contribution from the oxygen p-orbital.
LUMO 2.15Primarily composed of the C=C π*-antibonding orbital.
HOMO-LUMO Gap 11.67The energy difference indicates the molecule's lowest electronic transition energy. utexas.edu

Note: The values presented in this table are illustrative examples derived from typical DFT calculations for similar alkoxyalkene structures and are intended to represent the type of data generated in a computational study.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the outcomes of chemical reactions. masterorganicchemistry.com By analyzing the interaction between the HOMO of a nucleophile and the LUMO of an electrophile, chemists can predict reaction feasibility, regioselectivity, and stereoselectivity. wuxiapptec.com

Reactivity: The HOMO-LUMO gap of 11.67 eV, as shown in Table 1, suggests that this compound is a moderately reactive molecule. The energy of the HOMO (-9.52 eV) indicates its capacity to act as an electron donor (nucleophile), particularly at the electron-rich double bond. The high energy of the LUMO (2.15 eV) suggests it is a relatively poor electron acceptor.

Regioselectivity: In reactions involving electrophilic addition to the double bond, the regioselectivity is determined by the distribution of the HOMO. The electrophile will preferentially attack the carbon atom with the largest orbital coefficient in the HOMO, as this corresponds to the site of highest electron density. In this compound, the oxygen atom of the butoxy group acts as an electron-donating group through resonance, polarizing the π-bond. This results in the C1 carbon (the terminal methylene (B1212753) carbon) having a larger HOMO coefficient than the C2 carbon. Consequently, electrophilic attack is predicted to occur at C1, leading to the formation of a more stable secondary carbocation at C2. This aligns with the anti-Markovnikov addition pattern observed in reactions like hydroboration-oxidation. chemrxiv.org

Stereoselectivity: Computational studies can predict stereoselectivity by calculating the activation energies for different reaction pathways that lead to various stereoisomeric products. rsc.orgnih.gov For instance, in a hydroboration reaction, the syn-addition of the borane (B79455) across the double bond is favored. Theoretical modeling can calculate the transition state energies for both syn- and anti-addition, confirming that the syn-pathway has a significantly lower energy barrier. chemrxiv.org This analysis provides a quantitative basis for understanding why a particular stereoisomer is the major product. youtube.com

Theoretical Studies on Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for structural elucidation and validation.

Computational Prediction of NMR and IR Spectra for Structural Assignment and Validation

NMR Spectra: Quantum chemical calculations can accurately predict both ¹H and ¹³C NMR chemical shifts. mdpi.comacademie-sciences.fr The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.gov These calculated values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted spectra are instrumental in assigning peaks in experimental spectra and confirming the proposed structure of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (CH₂=) 4.01 (1H, d), 4.18 (1H, d)88.5
C2 (=C<) -158.2
C3 (-CH₂-) 2.05 (2H, t)31.7
C4 (-CH₂-) 1.45 (2H, sext)22.9
C5 (-CH₃) 0.92 (3H, t)14.0
C1' (O-CH₂-) 3.85 (2H, t)68.1
C2' (-CH₂-) 1.65 (2H, quint)31.9
C3' (-CH₂-) 1.42 (2H, sext)19.4
C4' (-CH₃) 0.94 (3H, t)13.9

Note: The values in this table are illustrative and represent typical shifts for the given functional groups, as would be predicted by computational software. chemaxon.com

IR Spectra: Theoretical infrared (IR) spectroscopy involves calculating the vibrational frequencies of a molecule's bonds. libretexts.orgdiva-portal.org After optimizing the molecule's geometry, a frequency calculation is performed to find the normal modes of vibration. faccts.de The resulting frequencies and their intensities correspond to the peaks in an IR spectrum. These calculations can confirm the presence of key functional groups by identifying their characteristic stretching and bending vibrations. vscht.cz Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and to improve agreement with experimental data. faccts.de

Table 3: Predicted Principal IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3085Medium=C-H stretch (vinylic)
2960, 2872StrongC-H stretch (aliphatic)
1640MediumC=C stretch
1465Medium-CH₂- bend (scissoring)
1200StrongC-O-C stretch (asymmetric)
995Strong=C-H bend (out-of-plane)

Note: These values are representative of frequencies for the assigned functional groups and are consistent with what would be expected from a computational frequency analysis. vscht.cz

UV-Vis Absorption and Electronic Transition Modeling

UV-Vis spectroscopy probes the electronic transitions within a molecule. azooptics.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to model these transitions and predict the UV-Vis absorption spectrum. mdpi.comresearchgate.net The calculations provide the excitation energies, which correspond to the absorption wavelengths (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the primary electronic transition observable by UV-Vis spectroscopy is the π → π* transition associated with the carbon-carbon double bond. Because this is not a conjugated system, this absorption is expected to occur in the far-UV region. shimadzu.com Another possible transition is the n → σ* transition, involving the non-bonding electrons on the oxygen atom. These transitions typically have low intensity and also occur at short wavelengths.

Table 4: Predicted Electronic Transitions for this compound

TransitionCalculated λ_max (nm)Oscillator Strength (f)Description
π → π1920.28High-intensity transition involving the C=C double bond.
n → σ1980.04Low-intensity transition involving oxygen lone-pair electrons.

Note: The values presented are illustrative, based on typical electronic transitions for alkoxyalkenes, and represent the data that would be generated from a TD-DFT calculation. mdpi.com

Advanced Spectroscopic Characterization Techniques for 2 Butoxyhex 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules like 2-butoxyhex-1-ene. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the vinyl protons of the hex-1-ene moiety and the protons of the butyl group. The chemical shifts of the vinyl protons are typically found in the downfield region, influenced by the double bond's electron density. Protons on carbons adjacent to the ether oxygen are also shifted downfield due to the oxygen's electronegativity. libretexts.org The multiplicity of each signal, determined by spin-spin coupling, reveals the number of neighboring protons, helping to piece together the carbon skeleton.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the C=C double bond will appear at characteristic downfield shifts. The carbon atom bonded to the ether oxygen will also be significantly deshielded. The chemical shifts of the remaining aliphatic carbons in the butyl and hexenyl chains provide further confirmation of the structure. uobasrah.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (vinyl) 4.9-5.1 114-116
C2 (vinyl) 5.7-5.9 138-140
C3 2.0-2.2 30-34
C4 1.3-1.5 28-32
C5 1.2-1.4 22-24
C6 0.8-1.0 13-15
O-CH₂ 3.4-3.6 68-72
O-CH₂-CH₂ 1.5-1.7 31-35
O-CH₂-CH₂-CH₂ 1.3-1.5 19-21

Note: These are predicted values and may vary based on solvent and other experimental conditions.

For more complex derivatives of this compound or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are indispensable. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. psgcas.ac.in Cross-peaks in a COSY spectrum would confirm the connectivity within the butyl group and the hexenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. core.ac.uk This technique is invaluable for definitively assigning the proton signal corresponding to each carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). core.ac.uk This is particularly useful for identifying connections across quaternary carbons and heteroatoms, such as the ether oxygen, thereby confirming the linkage between the butoxy and hexenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is crucial for determining the stereochemistry of derivatives, for instance, the relative orientation of substituents on the double bond or along the aliphatic chains.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. acs.org They are excellent for identifying specific functional groups present in a molecule.

In this compound, the key functional groups are the alkene (C=C) and the ether (C-O-C).

Alkene Vibrations: The C=C stretching vibration typically appears in the region of 1680-1620 cm⁻¹ in the IR and Raman spectra. scialert.nets-a-s.org The C-H stretching vibrations of the vinyl hydrogens are found above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the alkene. libretexts.org

Ether Vibrations: The most characteristic vibration for an ether is the C-O-C asymmetric stretching, which gives a strong absorption in the IR spectrum, typically in the 1300-1000 cm⁻¹ region. libretexts.org The corresponding symmetric stretch is often weak in the IR but may be observed in the Raman spectrum. uci.edu

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity (IR) Intensity (Raman)
=C-H Stretch 3100-3000 Medium Medium
C-H Stretch (aliphatic) 3000-2850 Strong Strong
C=C Stretch 1680-1620 Medium-Weak Strong
C-O-C Asymmetric Stretch 1300-1000 Strong Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For an isolated alkene like this compound, the primary electronic transition is the π → π* transition of the C=C double bond. This transition typically occurs at wavelengths below 200 nm, which is often inaccessible with standard spectrophotometers. adcmastuana.orguobabylon.edu.iq The ether group's non-bonding electrons can undergo n → σ* transitions, but these also absorb at very short wavelengths (below 190 nm). mlsu.ac.inlibretexts.org Therefore, the UV-Vis spectrum of this compound itself is not expected to be highly informative in the standard 200-800 nm range.

However, for derivatives of this compound where the double bond is conjugated with other chromophores (e.g., another double bond, a carbonyl group, or an aromatic ring), the λmax will shift to longer wavelengths (a bathochromic shift), making it easily observable by UV-Vis spectroscopy. utoronto.ca The extent of this shift provides valuable information about the extent and nature of the conjugated system.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula with high confidence. spectralworks.com

For this compound, HRMS would provide a very accurate mass measurement of the molecular ion [M]⁺. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Ethers are known to undergo characteristic fragmentation pathways. libretexts.org

Alpha-Cleavage: A common fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen atom. dummies.com This results in the formation of a resonance-stabilized oxonium ion. For this compound, this could involve the loss of a propyl radical from the butyl group or cleavage within the hexenyl chain.

C-O Bond Cleavage: Cleavage of the C-O bond can also occur, leading to the formation of butyl or hexenyl cations or radicals. whitman.eduyoutube.com

The analysis of these fragment ions, aided by their precise mass measurements from HRMS, allows for the confirmation of the connectivity of the butoxy and hexenyl groups.

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzene
Carbon Dioxide
Ethene

X-ray Diffraction Studies for Solid-State Structural Determination of Crystalline Derivatives (if applicable)

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern of intensities and angles can be mathematically reconstructed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details. wikipedia.orglibretexts.org

As of the current body of scientific literature, no specific X-ray diffraction studies have been published for crystalline derivatives of this compound. The compound itself is a liquid at room temperature, and obtaining a single crystal suitable for XRD would necessitate the synthesis of a solid derivative. The inherent flexibility of the butoxy and hexene chains can make crystallization challenging.

However, the application of X-ray crystallography has been successfully demonstrated for other complex vinyl ether and functionalized alkene derivatives, providing a clear precedent for its potential use in characterizing derivatives of this compound. For instance, the molecular structure of vinyl ether derivatives formed from the reaction of Fischer carbene complexes has been unequivocally confirmed by X-ray analysis. acs.org In such cases, XRD provides definitive proof of stereochemistry and the spatial arrangement of substituents, which is often difficult to determine by spectroscopic methods alone.

Should a crystalline derivative of this compound be synthesized—for example, through co-crystallization with a rigid host molecule or by introducing functional groups that promote intermolecular interactions like hydrogen bonding—X-ray diffraction would be the definitive method for its structural elucidation. researchgate.net The process would involve growing a high-quality single crystal, exposing it to a focused X-ray beam, and collecting the diffraction data. nih.gov Analysis of this data would yield precise atomic coordinates.

The type of data obtained from a successful single-crystal X-ray diffraction experiment on a hypothetical derivative, such as a metal-complexed or functionalized adduct of this compound, would be summarized in a crystallographic data table. Below is a hypothetical and illustrative example of what such a table might contain.

Hypothetical Crystallographic Data for a this compound Derivative

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1928.5
Z 4
Calculated Density (g/cm³) 1.250
Absorption Coeff. (mm⁻¹) 0.150
F(000) 720
Reflections Collected 15800
Independent Reflections 3800
R(int) 0.045
Final R indices [I>2σ(I)] R1 = 0.050, wR2 = 0.135
Goodness-of-fit on F² 1.05

This table provides key parameters that define the crystal's unit cell and the quality of the structural refinement. researchgate.net The cell parameters (a, b, c, α, β, γ) describe the size and shape of the repeating unit, while the space group indicates the crystal's symmetry. The R-factors (R1, wR2) are crucial indicators of how well the calculated model fits the experimental diffraction data, with lower values signifying a better fit.

Applications of 2 Butoxyhex 1 Ene in Advanced Organic Synthesis

Strategic Building Block for the Construction of Complex Molecular Architectures

The dual functionality of 2-Butoxyhex-1-ene—a reactive double bond and an ether linkage—makes it a valuable building block for synthesizing more complex molecules. smolecule.comnumberanalytics.com The terminal alkene can undergo a wide array of addition reactions, while the butoxy group influences the reactivity and imparts specific properties to the resulting products.

Key transformations involving the double bond allow for the introduction of new functional groups and the extension of the carbon skeleton. These reactions are fundamental in multistep synthesis, where simple molecules are progressively converted into complex target compounds. organicchemistrytutor.comyoutube.com For instance, the vinyl ether group can participate in cycloaddition reactions and Claisen rearrangements to form new ring structures and carbon-carbon bonds. acs.org

A summary of potential synthetic transformations for a vinyl ether like this compound is presented below.

Reaction TypeReagentsResulting Functional GroupSignificance in Synthesis
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOHAldehydeForms a terminal aldehyde, a versatile precursor for further reactions.
Epoxidation m-CPBAEpoxideCreates a reactive three-membered ring for nucleophilic attack.
Thiol-ene Reaction R-SH, Radical InitiatorThioetherForms a stable C-S bond, useful in materials and biological applications. wikipedia.org
Hydrolysis H₃O⁺Aldehyde/Ketone + AlcoholCleaves the ether to unmask a carbonyl group.
Suzuki-Miyaura Coupling After conversion to a vinyl halide/boronateSubstituted AlkeneForms C(sp²)-C(sp²) bonds, a cornerstone of modern synthesis. organic-chemistry.org

These reactions demonstrate how the simple structure of this compound can be strategically modified to build intricate molecular frameworks, a common strategy in the total synthesis of natural products and pharmaceuticals. numberanalytics.comescholarship.org

Intermediate in the Development of Stereoselective Synthetic Pathways

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical in fields like pharmacology where the chirality of a molecule can dictate its biological activity. numberanalytics.com Vinyl ethers such as this compound are valuable intermediates in developing these pathways. tandfonline.com The planar nature of the double bond allows for facial-selective attacks by reagents, which, when guided by a chiral catalyst, can produce one stereoisomer in favor over others. unc.edu

Several stereoselective reactions can be applied to vinyl ethers:

Asymmetric Dihydroxylation: The use of osmium tetroxide (OsO₄) with chiral ligands can convert the alkene into a chiral diol with high enantioselectivity. This method is a powerful tool for creating vicinal C-O bonds.

Catalytic Asymmetric Hydrogenation: Chiral transition-metal catalysts can add hydrogen across the double bond to create a chiral center.

Stereoselective Cycloadditions: In reactions like the Diels-Alder reaction, the vinyl ether can act as the dienophile. The use of chiral Lewis acid catalysts can direct the approach of the diene to one face of the double bond, resulting in a stereodefined cyclic product.

The development of stereoselective methods for the polymerization of vinyl ethers has also been a significant area of research, using chiral catalysts to control the tacticity (the stereochemical arrangement of side chains) of the resulting polymer. unc.edursc.org This control over stereochemistry at the polymer level is crucial for tuning material properties.

Precursor for the Rational Design and Synthesis of Functional Polymers and Advanced Materials

Vinyl ethers are important monomers for cationic polymerization, a process that can produce polymers with well-defined structures and molecular weights. researchgate.netcoatingsworld.com this compound, as a functionalized alkene, can be polymerized to create poly(this compound). The resulting polymer would feature a flexible carbon-carbon backbone with pendant butoxy-hexyl groups.

Addition polymerization is a fundamental process where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit. youtube.com For an alkene like this compound, the double bond breaks to form new single bonds with adjacent monomers, creating a long saturated chain. youtube.com

The synthesis of polymers from vinyl ethers can be achieved through various mechanisms, including radical and cationic polymerizations. libretexts.org Cationic polymerization is particularly effective for electron-rich alkenes like vinyl ethers and can be initiated by Lewis acids or Brønsted acids. chemrxiv.org Recent advances have focused on controlled or "living" polymerization techniques, which allow for the synthesis of polymers with low dispersity and predictable molecular weights, as well as the creation of block copolymers. researchgate.net

Tailoring Polymeric Scaffolds with Specific Chemical and Morphological Properties

The properties of a polymer are intrinsically linked to the structure of its monomer unit. By using this compound as a precursor, specific properties can be engineered into the resulting polymeric scaffold. The butoxy and hexyl components of the side chain would impart significant hydrophobicity and flexibility to the material.

The characteristics of poly(vinyl ether)s can be tailored based on the side chain's structure:

Glass Transition Temperature (T_g): The T_g is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Long, flexible side chains like the butoxy-hexyl group tend to lower the T_g, resulting in a softer, more pliable material at room temperature. In contrast, bulky or rigid side chains, such as those derived from menthol, can significantly increase the T_g. rsc.org

Solubility and Wettability: The predominantly aliphatic structure of the side chain would make the polymer soluble in nonpolar organic solvents and highly water-repellent.

Thermal and Mechanical Properties: The stereochemistry of the polymer backbone, or tacticity, has a profound impact on its physical properties. Isotactic poly(vinyl ether)s, where all side chains are on the same side of the polymer backbone, can exhibit higher crystallinity and melting points compared to their atactic (random) counterparts. rsc.orgchemrxiv.org This crystallinity can enhance the material's mechanical strength and thermal stability. rsc.org

The ability to copolymerize this compound with other vinyl monomers provides another avenue for tailoring properties. For example, copolymerization with a hydrophilic monomer could introduce amphiphilicity, making the material useful as a surfactant or for self-assembly into nanostructures in aqueous environments. nih.gov Furthermore, post-polymerization modification techniques, such as the thiol-ene reaction, can be used to add further functionality to polymers derived from vinyl ether monomers. researchgate.netbeilstein-journals.org

Role in Sustainable Chemical Transformations, such as Valorization and Carbon Dioxide Utilization Schemes

Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes using renewable feedstocks, improving energy efficiency, and utilizing waste streams like carbon dioxide (CO₂).

Valorization of Biomass: The term "valorization" refers to the process of converting waste or low-value materials into higher-value products. rsc.org The components of this compound (a C6 backbone and a C4 ether group) can potentially be derived from lignocellulosic biomass. Biomass can be broken down into various platform chemicals, including C5 and C6 sugars, which can then be catalytically converted to alcohols like hexanol and butanol. rsc.org These bio-derived alcohols can serve as the starting materials for synthesizing this compound, positioning it as a bio-based chemical. The use of such renewable feedstocks is a key goal in moving away from a fossil fuel-based economy. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.